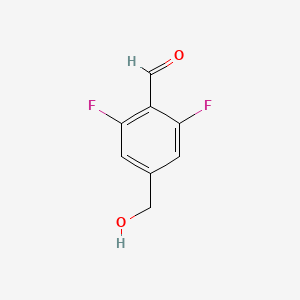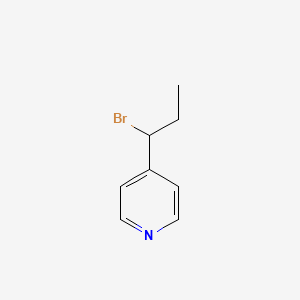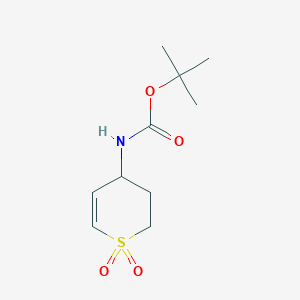
4-(Quinazolin-4-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Quinazolin-4-yloxy)aniline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinazoline moiety linked to an aniline group through an oxygen atom, making it a significant molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of anthranilic acid derivatives with formamide to form quinazolinones, which are then further functionalized . Another approach involves the use of palladium-catalyzed carbonylative cyclization of N-arylpyridin-2-amine derivatives .
Industrial Production Methods: Industrial production of quinazoline derivatives often employs transition metal-catalyzed processes due to their efficiency and scalability. Palladium and copper catalysts are frequently used in these processes to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Quinazolin-4-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different functionalized derivatives.
Substitution: Nucleophilic substitution reactions are common, where the aniline group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
4-(Quinazolin-4-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the production of agrochemicals and as a precursor for various functional materials.
Mécanisme D'action
The mechanism of action of 4-(Quinazolin-4-yloxy)aniline involves its interaction with specific molecular targets, such as kinases. It acts by binding to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
Quinazolinone: Shares the quinazoline core but lacks the aniline group.
4-(3H)-Quinazolinone: A closely related compound with similar biological activities.
2-(Quinazolin-4-yloxy)aniline: Another derivative with different substitution patterns.
Uniqueness: 4-(Quinazolin-4-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry .
Propriétés
Formule moléculaire |
C14H11N3O |
|---|---|
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
4-quinazolin-4-yloxyaniline |
InChI |
InChI=1S/C14H11N3O/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,15H2 |
Clé InChI |
GYJZPQSHBCEUDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(6-Chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole](/img/structure/B13899446.png)


![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13899455.png)




